N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide
Description
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methanesulfonamide group, and a fluoro-methoxyphenyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-24-18-5-4-14(11-17(18)19)12-21-8-6-15(7-9-21)20-26(22,23)13-16-3-2-10-25-16/h4-5,11,15-16,20H,2-3,6-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFCXGJCFKHVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NS(=O)(=O)CC3CCCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the attachment of the fluoro-methoxyphenyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Fluoro-Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a fluoro-methoxyphenyl halide reacts with the piperidine derivative.
Introduction of the Methanesulfonamide Group: This is typically done through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
Sulfadiazine: Contains a sulfonamide group but has a different overall structure and applications.
Xanomeline: Another compound with potential neurological effects but with a different mechanism of action.
Uniqueness
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide is unique due to its combination of a piperidine ring, a fluoro-methoxyphenyl group, and a methanesulfonamide moiety. This unique structure gives it distinct chemical reactivity and potential biological activities that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
